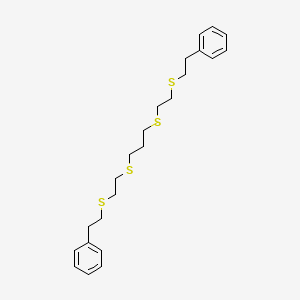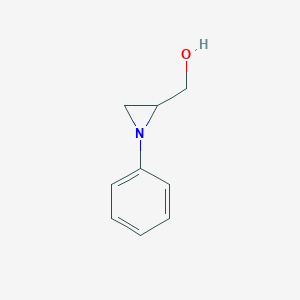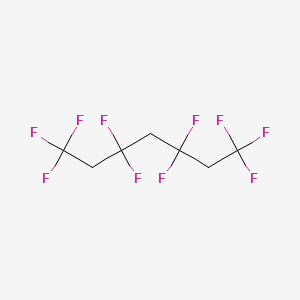chloro-lambda~5~-phosphane CAS No. 133474-11-0](/img/structure/B14270524.png)
[Bis(trimethylsilyl)methylidene](di-tert-butyl)chloro-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is a specialized organophosphorus compound known for its unique structure and reactivity. This compound features a phosphorus atom bonded to a chloro group, two di-tert-butyl groups, and a bis(trimethylsilyl)methylidene group. Its distinct configuration makes it valuable in various chemical reactions and applications, particularly in the field of catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane typically involves the reaction of di-tert-butylphosphine with a suitable chlorinating agent in the presence of a base. One common method includes the use of phosphorus trichloride (PCl3) and di-tert-butylphosphine in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Industrial methods also emphasize the importance of purification steps, including distillation and recrystallization, to obtain high-purity products.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction of the phosphorus center can lead to the formation of phosphines or phosphides.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium alkoxides or amines, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
Substitution: Products include phosphine derivatives with various functional groups replacing the chloro group.
Oxidation: Phosphine oxides or other oxidized phosphorus compounds.
Reduction: Reduced phosphorus species, such as phosphines or phosphides.
科学的研究の応用
Chemistry
In chemistry, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for stabilizing metal centers and facilitating catalytic cycles in reactions such as cross-coupling and hydrogenation.
Biology
While its direct applications in biology are limited, derivatives of this compound can be used in the synthesis of biologically active molecules. Its role in catalysis can aid in the production of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, the compound’s derivatives may be explored for their potential as therapeutic agents or in drug synthesis. Its ability to form stable complexes with metals can be leveraged in the development of metal-based drugs.
Industry
Industrially, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is valuable in the production of fine chemicals and polymers. Its use in catalytic processes can enhance the efficiency and selectivity of industrial reactions.
作用機序
The mechanism by which Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric environment. This coordination can activate the metal for catalytic processes, facilitating bond formation and cleavage in various reactions. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis.
類似化合物との比較
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the bis(trimethylsilyl)methylidene group.
Tri-tert-butylphosphine: Contains three tert-butyl groups but no chloro or bis(trimethylsilyl)methylidene groups.
Bis(di-tert-butylphosphino)methane: Features two di-tert-butylphosphino groups but differs in its overall structure and reactivity.
Uniqueness
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is unique due to the presence of the bis(trimethylsilyl)methylidene group, which imparts distinct steric and electronic properties. This uniqueness enhances its ability to stabilize metal centers and participate in a wide range of catalytic processes, making it a versatile and valuable compound in both research and industrial applications.
特性
CAS番号 |
133474-11-0 |
|---|---|
分子式 |
C15H36ClPSi2 |
分子量 |
339.04 g/mol |
IUPAC名 |
bis(trimethylsilyl)methylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C15H36ClPSi2/c1-14(2,3)17(16,15(4,5)6)13(18(7,8)9)19(10,11)12/h1-12H3 |
InChIキー |
WOLQOHXYKLEIEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(=C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)

![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
